3-Methoxy-4-(trifluoromethyl)benzyl alcohol
Overview
Description
“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 276861-64-4 . It has a molecular weight of 206.16 and its IUPAC name is [3-methoxy-4-(trifluoromethyl)phenyl]methanol . It is typically stored at ambient temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is 1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3
. This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a liquid at room temperature . It has a molecular weight of 206.16 .
Scientific Research Applications
Functionalization of Benzene Derivatives
The research by Dmowski and Piasecka-Maciejewska (1998) explores the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, resulting in various derivatives including benzyl alcohol. This study highlights the potential of using 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in the synthesis of complex benzene derivatives, demonstrating its versatility in organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).
Photocatalytic Oxidation in Titanium Dioxide
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-(trifluoromethyl)benzyl alcohol, on a titanium dioxide (TiO2) photocatalyst. Their study shows that 3-Methoxy-4-(trifluoromethyl)benzyl alcohol could be efficiently oxidized into corresponding aldehydes, revealing its potential in photocatalytic applications (Higashimoto et al., 2009).
Synthesis of Trifluoromethylated Compounds
Radix-Large, Kucharski, and Langlois (2004) demonstrated the conversion of α-(trifluoromethyl)allyl alcohols to various derivatives including benzyl ethers. This research implies the utility of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in synthesizing trifluoromethylated aromatic compounds, which are significant in pharmaceutical and agrochemical industries (Radix-Large et al., 2004).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
“4-(Trifluoromethyl)benzyl alcohol”, a related compound, is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum . It is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Similar applications could potentially be explored for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol”.
properties
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHSPHJFOSYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259562 | |
Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
276861-64-4 | |
Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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